molecular formula C26H22N2O4S B3486093 4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B3486093
M. Wt: 458.5 g/mol
InChI Key: YQZGRYMFKSLPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2,5-dimethoxybenzoyl group and a 4-phenyl-1,3-thiazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,5-Dimethoxybenzoyl Group: The next step involves the introduction of the 2,5-dimethoxybenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Phenyl-1,3-Thiazol-2-ylmethyl Group: The final step involves the attachment of the 4-phenyl-1,3-thiazol-2-ylmethyl group. This can be achieved by reacting the intermediate product with 4-phenyl-1,3-thiazol-2-ylmethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and thiazole groups.

    Reduction: Reduced forms of the benzoyl and thiazole groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, while in materials science, it may influence the electronic properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxybenzoyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide
  • 4-(2,5-Dimethoxybenzoyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]benzamide
  • 4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Uniqueness

4-(2,5-Dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the 2,5-dimethoxybenzoyl and 4-phenyl-1,3-thiazol-2-ylmethyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-31-20-12-13-23(32-2)21(14-20)25(29)18-8-10-19(11-9-18)26(30)27-15-24-28-22(16-33-24)17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZGRYMFKSLPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.